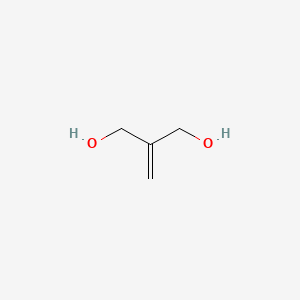2-Methylene-1,3-propanediol
CAS No.: 3513-81-3
Cat. No.: VC2407377
Molecular Formula: C4H8O2
Molecular Weight: 88.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3513-81-3 |
|---|---|
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol |
| IUPAC Name | 2-methylidenepropane-1,3-diol |
| Standard InChI | InChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2 |
| Standard InChI Key | JFFYKITVXPZLQS-UHFFFAOYSA-N |
| SMILES | C=C(CO)CO |
| Canonical SMILES | C=C(CO)CO |
Introduction
Chemical Identity and Structural Characteristics
2-Methylene-1,3-propanediol is an organic compound with two hydroxyl groups and a methylene group. The compound's structural features contribute to its versatility in organic synthesis applications.
Chemical Identification Parameters
2-Methylene-1,3-propanediol is uniquely identified by several chemical parameters that distinguish it from other similar compounds:
Structural Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
Physical and Chemical Properties
2-Methylene-1,3-propanediol exhibits distinctive physical and chemical properties that determine its behavior in various applications and reactions.
Physical State and Appearance
The compound presents as a viscous liquid at room temperature with color variations depending on purity and storage conditions:
Physical Properties
The compound's physical characteristics have been well-documented through various analytical methods:
| Property | Value | Method/Conditions |
|---|---|---|
| Density | 1.0800 g/mL | At 20°C |
| Specific Gravity | 1.07 (20/20) | |
| Boiling Point | 93-95°C | At 2.0 mmHg |
| Flash Point | <110°C / 110°C | |
| Refractive Index | 1.4730-1.475 / 1.47 |
Chemical Reactivity
As a diol with a methylene group, 2-Methylene-1,3-propanediol exhibits chemical reactivity characteristic of alcohols and alkenes. The presence of two hydroxyl groups makes it capable of participating in various reactions:
-
Esterification reactions with carboxylic acids
-
Etherification reactions
-
Oxidation reactions
-
Addition reactions at the methylene group
Production and Synthesis Methods
Quality Control Parameters
Commercial suppliers typically evaluate the following parameters to ensure product quality:
Applications and Uses
Chemical Synthesis Applications
2-Methylene-1,3-propanediol serves as a valuable building block in organic synthesis due to its bifunctional nature:
-
Used in cross-metathesis reactions for the synthesis of complex natural products like biselide A
-
Functions as a precursor in the synthesis of polymers and specialty chemicals
-
Serves as a protected form of a diol functionality in multistep syntheses
Research Applications
The compound has importance in research contexts, particularly in the development of synthetic methodologies and total synthesis of complex molecules. Its use in the total synthesis of biselide A demonstrates its utility in complex molecule assembly .
Analytical Methods and Characterization
Analytical Techniques
Several analytical techniques can be used to characterize and quantify 2-Methylene-1,3-propanediol:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
Identification Methods
For confirming the identity of 2-Methylene-1,3-propanediol in analytical contexts:
-
GC retention time comparison
-
IR spectral matching
-
Refractive index comparison against standard values (1.4730-1.475)
Transport and Regulatory Information
Transport Classification
Limited transport information is available in the search results, but the following was noted:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume